molecular formula C10H14ClNO2 B3173088 5-Chloro-2-(2-ethoxyethoxy)aniline CAS No. 946772-83-4

5-Chloro-2-(2-ethoxyethoxy)aniline

Cat. No.: B3173088
CAS No.: 946772-83-4
M. Wt: 215.67 g/mol
InChI Key: OMEAIUGYVNPPMS-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-ethoxyethoxy)aniline: is an organic compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a derivative of aniline, characterized by the presence of a chlorine atom at the 5-position and an ethoxyethoxy group at the 2-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-(2-ethoxyethoxy)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 5-Chloro-2-ethoxyethoxyaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxyethoxy group.

    2-Chloro-5-nitroaniline: Contains a nitro group instead of an ethoxyethoxy group.

    2-Ethoxy-5-chloroaniline: Similar structure but with the ethoxy group directly attached to the benzene ring.

Uniqueness: 5-Chloro-2-(2-ethoxyethoxy)aniline is unique due to the presence of both a chlorine atom and an ethoxyethoxy group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Properties

IUPAC Name

5-chloro-2-(2-ethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEAIUGYVNPPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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